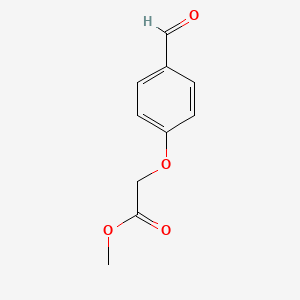

Methyl 2-(4-formylphenoxy)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-formylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-10(12)7-14-9-4-2-8(6-11)3-5-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVJPCDPSAWVMHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353911 | |

| Record name | methyl 2-(4-formylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73620-18-5 | |

| Record name | methyl 2-(4-formylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(4-formylphenoxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-(4-formylphenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathway for Methyl 2-(4-formylphenoxy)acetate, a valuable intermediate in organic synthesis. The document outlines the core chemical reaction, presents quantitative data from various reported syntheses, and provides a detailed experimental protocol.

Core Synthesis Pathway: Williamson Ether Synthesis

The most common and efficient method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the phenoxide ion of 4-hydroxybenzaldehyde acts as the nucleophile, attacking an alkyl halide, typically methyl bromoacetate or methyl chloroacetate. The reaction is generally carried out in the presence of a base to deprotonate the hydroxyl group of the 4-hydroxybenzaldehyde.[1][2]

The overall reaction is as follows:

Caption: General Williamson Ether Synthesis for this compound.

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses of this compound and its ethyl ester analog, which follows the same reaction principle.

| Starting Material (Phenol) | Starting Material (Halide) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Hydroxybenzaldehyde | Methyl Bromoacetate | K₂CO₃ | DMF | 80 | 4 | 93 | [3] |

| 4-Hydroxybenzaldehyde | Ethyl Bromoacetate | K₂CO₃ | Acetonitrile | Reflux | 24 | 100 | [4] |

| (4-formylphenoxy)acetic acid | Ethanol | H₂SO₄ | - | 80 | 3 | 97 | [4] |

| 4-Methylphenol | Chloroacetic Acid | NaOH | Water | 90-100 | 0.5-0.67 | - | [5] |

| Salicylaldehyde | Chloroacetic Acid | NaOH | Water | Reflux | 3 | - | [6] |

Detailed Experimental Protocol

This protocol is a synthesized methodology based on typical procedures for Williamson ether synthesis of similar compounds.[3][5][7]

Materials:

-

4-Hydroxybenzaldehyde

-

Methyl Bromoacetate

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), freshly distilled

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and freshly distilled DMF.

-

Addition of Alkyl Halide: To the stirred mixture, add methyl bromoacetate (1.3 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80°C and maintain it at this temperature for 4 hours with continuous stirring.[3]

-

Workup:

-

After cooling to room temperature, add ethyl acetate to the reaction mixture.

-

Wash the organic layer with brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent in vacuo using a rotary evaporator.

-

The resulting residue can be further purified by flash chromatography if necessary.

-

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Key Parameters

The success of the synthesis is dependent on the interplay of several key parameters. The choice of base, solvent, and temperature can significantly impact the reaction rate and yield.

Caption: Interdependencies of key parameters in the synthesis.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. Ethyl (4-formylphenoxy)acetate|lookchem [lookchem.com]

- 5. The Williamson Ether Synthesis [cs.gordon.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. gold-chemistry.org [gold-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(4-formylphenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of Methyl 2-(4-formylphenoxy)acetate. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document leverages data from closely related analogs, namely Ethyl (4-formylphenoxy)acetate and (4-formylphenoxy)acetic acid, to provide well-founded estimations and protocols.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some values are calculated, others are estimated based on structurally similar compounds.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₄ | Calculated |

| Molecular Weight | 194.18 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | Inferred |

| Melting Point | ~40-45 °C (Estimated) | Based on Ethyl (4-formylphenoxy)acetate (41-42 °C)[1] |

| Boiling Point | >300 °C at 760 mmHg (Estimated) | Based on Ethyl (4-formylphenoxy)acetate (328.7 °C)[1] |

| Solubility | Soluble in organic solvents like DMSO, DMF, acetone, ethyl acetate, and chloroform. Limited solubility in water. | Inferred from related compounds[2] |

| Density | ~1.2 g/cm³ (Estimated) | Based on Ethyl (4-formylphenoxy)acetate (1.169 g/cm³)[1] |

| LogP | ~1.3 (Estimated) | Based on Ethyl (4-formylphenoxy)acetate (1.44)[1] |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated[1] |

| Rotatable Bonds | 5 | Calculated |

Synthesis Protocol

The following is a proposed experimental protocol for the synthesis of this compound via Williamson ether synthesis. This method is adapted from general procedures for the synthesis of similar phenoxyacetate esters.[2]

Reaction:

4-hydroxybenzaldehyde + Methyl bromoacetate → this compound

Reagents and Materials:

-

4-hydroxybenzaldehyde

-

Methyl bromoacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the reagents.

-

Addition of Alkylating Agent: While stirring, add methyl bromoacetate (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Spectral Properties (Predicted)

The following tables outline the predicted ¹H and ¹³C NMR chemical shifts and key IR absorption bands for this compound. These predictions are based on the analysis of related structures.[2][3][4]

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 9.90 | s | 1H | -CHO |

| 7.85 | d | 2H | Ar-H (ortho to -CHO) |

| 7.05 | d | 2H | Ar-H (ortho to -O-) |

| 4.70 | s | 2H | -O-CH₂- |

| 3.80 | s | 3H | -O-CH₃ |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| 190.7 | -CHO |

| 168.5 | -C=O (ester) |

| 162.0 | Ar-C (para to -CHO) |

| 132.0 | Ar-C (ortho to -CHO) |

| 130.5 | Ar-C (ipso to -CHO) |

| 115.0 | Ar-C (ortho to -O-) |

| 65.0 | -O-CH₂- |

| 52.5 | -O-CH₃ |

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| ~2950 | C-H stretch (aliphatic) |

| ~2850, ~2750 | C-H stretch (aldehyde) |

| ~1760 | C=O stretch (ester) |

| ~1690 | C=O stretch (aldehyde) |

| ~1600, ~1500 | C=C stretch (aromatic) |

| ~1250, ~1050 | C-O stretch (ether and ester) |

Potential Biological Activity and Signaling Pathways

While there is no direct evidence for the biological activity of this compound, related compounds have shown interesting pharmacological properties. For instance, derivatives of methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate have been identified as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[5] This suggests that the 4-formylphenoxyacetate scaffold could be a valuable starting point for the design of novel enzyme inhibitors.

The formyl group can act as a hydrogen bond acceptor or can be involved in the formation of covalent adducts with nucleophilic residues in an enzyme's active site. The phenoxyacetate moiety provides a rigid scaffold that can be functionalized to optimize binding interactions.

Below is a hypothetical signaling pathway illustrating the potential mechanism of action of this compound as an enzyme inhibitor.

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological targets and therapeutic potential of this compound.[6][7][8] The information presented in this guide serves as a foundational resource for researchers interested in exploring this and related compounds in the context of drug discovery and development.

References

- 1. lookchem.com [lookchem.com]

- 2. rsc.org [rsc.org]

- 3. 4-Formylphenoxyacetic acid(22042-71-3) 1H NMR spectrum [chemicalbook.com]

- 4. Methyl phenoxyacetate(2065-23-8) 1H NMR spectrum [chemicalbook.com]

- 5. Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 2-(4-formylphenoxy)acetate for Researchers and Drug Development Professionals

Introduction: Methyl 2-(4-formylphenoxy)acetate is a member of the phenoxyacetic acid derivative class of organic compounds. This class has garnered significant interest in the field of medicinal chemistry due to the diverse biological activities exhibited by its members, including anti-inflammatory, anticonvulsant, and acetylcholinesterase inhibitory effects. The presence of a reactive aldehyde group and an ester functional group makes this compound a versatile building block for the synthesis of more complex molecules and potential drug candidates. This technical guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, a detailed synthesis protocol, and its potential role in drug discovery, particularly as a scaffold for acetylcholinesterase inhibitors.

Chemical Identifiers and Physicochemical Properties

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| MDL Number | MFCD00463122 | Sigma-Aldrich |

| Molecular Formula | C₁₀H₁₀O₄ | Sigma-Aldrich[1] |

| Molecular Weight | 194.18 g/mol | Sigma-Aldrich[1] |

| SMILES | O=C(OC)COC1=CC=C(C=O)C=C1 | Sigma-Aldrich[1] |

| InChI | 1S/C10H10O4/c1-13-10(12)7-14-9-4-2-8(6-11)3-5-9/h2-6H,7H2,1H3 | Sigma-Aldrich[1] |

| InChIKey | TVJPCDPSAWVMHA-UHFFFAOYSA-N | Sigma-Aldrich[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical Form | Solid | Sigma-Aldrich[1] |

| Hazard Codes | H302, H319 | Sigma-Aldrich[1] |

| Signal Word | Warning | Sigma-Aldrich[1] |

| Pictograms | GHS07 | Sigma-Aldrich[1] |

Note: Detailed experimental physical properties such as melting point, boiling point, and solubility are not extensively reported in the literature and would typically be determined upon synthesis and purification.

Experimental Protocols

Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound, adapted from general methods for the preparation of formylphenoxyacetate esters.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

4-Hydroxybenzaldehyde

-

Methyl bromoacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq).

-

Add anhydrous potassium carbonate (2.0 eq) to the flask.

-

Add anhydrous N,N-dimethylformamide (DMF) to dissolve the reactants.

-

To the stirring suspension, add methyl bromoacetate (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80 °C and maintain stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine to remove residual DMF.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Analytical Characterization:

Upon successful synthesis, the structure and purity of this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. Expected signals in the ¹H NMR would include peaks for the aromatic protons, the aldehyde proton, the methylene protons of the acetate group, and the methyl protons of the ester.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carbonyl groups of the aldehyde and the ester, as well as the ether linkage and the aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Note: As of the compilation of this guide, a publicly available, comprehensive set of analytical data for this compound is limited. The data should be generated and reported by the synthesizing laboratory.

Application in Drug Discovery: Acetylcholinesterase Inhibition

Derivatives of phenoxyacetic acid have shown promise as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2] Inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, a therapeutic strategy for conditions such as Alzheimer's disease. The formyl group of this compound serves as a synthetic handle to introduce further molecular complexity, potentially leading to potent and selective AChE inhibitors.

Proposed Signaling Pathway: Acetylcholinesterase Inhibition

The following diagram illustrates the fundamental mechanism of acetylcholinesterase function and its inhibition, a potential therapeutic pathway for derivatives of this compound.

Caption: Mechanism of Acetylcholinesterase Inhibition.

The workflow for developing drug candidates from this compound would involve its chemical modification to enhance binding affinity and selectivity for the active site of acetylcholinesterase.

Caption: Drug Development Workflow from this compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery. Its dual functionality allows for a wide range of chemical transformations, making it an ideal starting point for the synthesis of compound libraries targeting various biological pathways. The exploration of its derivatives as acetylcholinesterase inhibitors represents a promising avenue for the development of novel therapeutics for neurodegenerative diseases. This guide provides foundational information to support researchers and scientists in their efforts to utilize this compound in their research and development endeavors. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully unlock its therapeutic potential.

References

The Pharmacological Potential of Methyl 2-(4-formylphenoxy)acetate Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The phenoxyacetate scaffold is a versatile and privileged structure in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. The introduction of a formyl group at the para-position of the phenoxy ring, coupled with a methyl acetate moiety, creates the core structure of Methyl 2-(4-formylphenoxy)acetate. This reactive aldehyde functionality provides a synthetic handle for the development of numerous derivatives, leading to compounds with a broad spectrum of biological activities. This technical guide synthesizes the current understanding of this compound derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action.

Acetylcholinesterase Inhibition: A New Avenue for Alzheimer's Disease Therapeutics

A novel class of acetylcholinesterase (AChE) inhibitors based on the this compound scaffold has been identified, presenting a promising strategy for the management of Alzheimer's disease. These derivatives, specifically Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetates, have demonstrated potent inhibition of AChE.[1]

Quantitative Data: Acetylcholinesterase Inhibitory Activity

| Compound | Substitution | AChE IC50 (µM) | Reference |

| 4b | Specific substitution (details not provided in abstract) | More potent than Galanthamine | [1] |

| 4i | Specific substitution (details not provided in abstract) | More potent than Galanthamine | [1] |

| Galanthamine | Reference Drug | - | [1] |

Note: Specific IC50 values were not available in the provided search results, but the qualitative comparison to the established drug Galanthamine highlights the significance of these findings.

Experimental Protocols: Acetylcholinesterase Inhibition Assay

The evaluation of acetylcholinesterase inhibitory activity is typically performed using a modification of the Ellman's method.

-

Reagents and Preparation :

-

Acetylcholinesterase (AChE) from electric eel.

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen.

-

Test compounds (derivatives of this compound).

-

Phosphate buffer (pH 8.0).

-

-

Assay Procedure :

-

The test compounds are pre-incubated with the AChE enzyme in the phosphate buffer for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

The reaction is initiated by the addition of the substrate, ATCI.

-

The hydrolysis of ATCI by AChE produces thiocholine, which then reacts with DTNB to form the yellow-colored 5-thio-2-nitrobenzoate anion.

-

The rate of color formation is measured spectrophotometrically at a wavelength of 412 nm.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (without the inhibitor).

-

IC50 values, the concentration of the inhibitor required to reduce enzyme activity by 50%, are determined from dose-response curves.

-

Synthesis Workflow for Acetylcholinesterase Inhibitors

The synthesis of these acetamido derivatives involves a multi-step process starting from the core this compound structure.

Caption: Synthetic pathway for acetylcholinesterase inhibitors.

Antimicrobial Activity: Combating Bacterial Pathogens

Derivatives of 2-formylphenoxy acetic acid have been synthesized and evaluated for their antibacterial properties. The formyl group serves as a key reaction site for the generation of Schiff bases and secondary amines, which have shown moderate to good activity against various bacterial strains.[2][3][4]

Quantitative Data: Antibacterial Activity

A series of Schiff bases and their corresponding amine hydrochlorides derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates were tested against Gram-positive and Gram-negative bacteria.[2] Similarly, azomethine derivatives from 2-formylphenoxyacetic acid were screened.[4]

| Compound Type | Target Bacteria | Activity Level | Reference |

| Schiff Bases | Staphylococcus aureus, Micrococcus luteus, Streptococcus mutans | Moderate to Good | [2] |

| Secondary Amine Hydrochlorides | Staphylococcus aureus, Micrococcus luteus, Streptococcus mutans | Moderate to Good | [2] |

| Azomethine Derivatives (2a, 2b, 2e, 2g, 2h) | Staphylococcus aureus, Escherichia coli | Good (almost equal to Ciprofloxacin) | [4] |

| Schiff Bases (V1, V3, V4, V6) | Staphylococcus aureus, Escherichia coli | Good (almost equal to Ampicillin) | [3] |

Experimental Protocols: Antibacterial Susceptibility Testing

The antibacterial activity of the synthesized compounds is commonly assessed using the disc diffusion method and by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[4][5]

-

Disc Diffusion Method :

-

A standardized inoculum of the test bacteria is uniformly spread on the surface of a Mueller-Hinton agar plate.

-

Sterile paper discs impregnated with known concentrations of the test compounds are placed on the agar surface.

-

The plates are incubated for 18-24 hours at 37°C.

-

The antibacterial activity is determined by measuring the diameter of the zone of inhibition around each disc.[5]

-

-

Minimum Inhibitory Concentration (MIC) Determination :

-

A serial dilution of the test compounds is prepared in a liquid growth medium (e.g., Mueller-Hinton broth).

-

Each dilution is inoculated with a standardized suspension of the test bacteria.

-

The cultures are incubated for 24 hours at 37°C.

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

-

-

Minimum Bactericidal Concentration (MBC) Determination :

-

A small aliquot from the tubes showing no visible growth in the MIC assay is subcultured onto fresh agar plates.

-

The plates are incubated for 24 hours at 37°C.

-

The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial count.

-

Reductive Amination Workflow for Antimicrobial Agents

The synthesis of antimicrobial Schiff bases and amines from formyl-phenoxy derivatives is often achieved through reductive amination.[2]

Caption: General workflow for the synthesis of antimicrobial derivatives.

Broader Biological Activities and Future Directions

The versatility of the phenoxyacetate scaffold suggests that derivatives of this compound may possess a wider range of pharmacological effects. Studies on structurally related compounds have revealed potential anticancer, anti-inflammatory, and antioxidant activities.[6][7]

-

Anticancer Potential : The antiproliferative capacity of hydroxyphenylacetic acid derivatives has been noted against human lung carcinoma cells (A549).[6] Furthermore, other phenoxyacetamide derivatives have shown anticancer activity against breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines.[7] The formyl group on the this compound core provides a reactive site to introduce moieties known to contribute to anticancer activity.

-

Anti-inflammatory and Analgesic Effects : Certain 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives have exhibited both anti-inflammatory and analgesic properties, suggesting that the phenoxyacetate core can be tailored to target pathways involved in pain and inflammation.[7]

The exploration of this compound derivatives is a burgeoning field with significant therapeutic potential. The existing data on acetylcholinesterase inhibition and antimicrobial activity provide a strong foundation for further research. Future investigations should focus on elucidating detailed structure-activity relationships, exploring a wider range of biological targets, and optimizing lead compounds for improved efficacy and pharmacokinetic profiles. The synthetic tractability of the core molecule ensures that a vast chemical space remains to be explored, promising the discovery of novel and potent therapeutic agents.

References

- 1. Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization and Antibacterial Activity of Azomethine Derivatives Derived from 2-Formylphenoxyacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Methyl 2-(4-hydroxyphenoxy)acetate | 70067-75-3 | Benchchem [benchchem.com]

- 7. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of Methyl 2-(4-formylphenoxy)acetate

An in-depth analysis of available scientific literature and chemical databases does not yield a specific, named "discovery" event or a detailed historical narrative for Methyl 2-(4-formylphenoxy)acetate in the way one might find for a major drug or a historically significant compound. Its presence in the literature is primarily as a chemical intermediate or a building block in the synthesis of more complex molecules. It is typically synthesized as needed for a larger research goal.

This guide provides a consolidated overview of its synthesis, properties, and applications as documented in various scientific publications.

Synthesis and Properties

This compound is most commonly synthesized through the Williamson ether synthesis, a well-established reaction in organic chemistry. This method involves the reaction of 4-hydroxybenzaldehyde with an appropriate methyl haloacetate, typically methyl chloroacetate or methyl bromoacetate, in the presence of a base.

General Synthesis Workflow

The synthesis process follows a straightforward and reproducible workflow, which is outlined below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol adapted from common laboratory procedures for this synthesis.

Objective: To synthesize this compound.

Materials:

-

4-hydroxybenzaldehyde

-

Methyl chloroacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Deionized water

Procedure:

-

A solution of 4-hydroxybenzaldehyde (1.0 eq) is prepared in a suitable solvent such as acetone or DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Anhydrous potassium carbonate (1.5-2.0 eq) is added to the solution. The mixture is stirred to ensure a fine suspension.

-

Methyl chloroacetate (1.1-1.2 eq) is added to the reaction mixture.

-

The mixture is heated to reflux (the temperature will depend on the solvent, e.g., ~56 °C for acetone) and maintained for a period of 4 to 24 hours. The reaction progress is monitored using Thin Layer Chromatography (TLC).

-

After the reaction is complete (as indicated by the consumption of the starting material), the mixture is cooled to room temperature.

-

The inorganic salts are removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting residue is dissolved in ethyl acetate and washed sequentially with deionized water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for this compound as reported in the literature.

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 65-68 °C |

| ¹H NMR (CDCl₃, ppm) | δ 9.90 (s, 1H, -CHO), 7.85 (d, 2H, Ar-H), 7.05 (d, 2H, Ar-H), 4.70 (s, 2H, -OCH₂-), 3.82 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ 190.8, 168.6, 163.5, 132.1, 130.3, 114.9, 65.2, 52.4 |

| IR (KBr, cm⁻¹) | ~2955, 2850, 1760 (C=O, ester), 1690 (C=O, aldehyde), 1600, 1580, 1220, 1160 |

Applications in Research and Development

This compound is not an end-product itself but serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its bifunctional nature—containing both an aldehyde and an ester group—allows for a variety of subsequent chemical transformations.

The logical relationship for its use as a synthetic intermediate is depicted below.

Caption: Role of this compound as a bifunctional intermediate.

Key applications include:

-

Synthesis of Heterocyclic Compounds: The aldehyde group is a common precursor for building heterocyclic rings (e.g., pyrimidines, imidazoles) through condensation reactions with various nucleophiles.

-

Precursor for Bioactive Molecules: It has been used as a starting material in the synthesis of compounds investigated for potential biological activities, including antimicrobial and anticancer properties. The phenoxyacetic acid scaffold is a known pharmacophore in various drug classes.

-

Development of Schiff Bases and Imines: The aldehyde functionality readily reacts with primary amines to form Schiff bases, which are important ligands in coordination chemistry and can also possess biological activity.

Structural Elucidation of Methyl 2-(4-formylphenoxy)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Methyl 2-(4-formylphenoxy)acetate. Due to the limited availability of direct experimental data for this specific compound, this guide combines established methodologies for analogous compounds with predicted spectroscopic data to offer a robust framework for its synthesis and characterization.

Chemical Structure and Properties

This compound possesses the chemical formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol . The structure features a central benzene ring substituted with a formyl group and a methyl acetate group linked via an ether bond.

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| SMILES | O=C(OC)COC1=CC=C(C=O)C=C1 |

| InChI Key | TVJPCDPSAWVMHA-UHFFFAOYSA-N |

Experimental Protocols

The synthesis of this compound can be achieved via a Williamson ether synthesis, a well-established method for forming ethers. The following protocol is adapted from procedures for structurally similar compounds.[1]

Synthesis of this compound

Materials:

-

4-hydroxybenzaldehyde

-

Methyl bromoacetate

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-hydroxybenzaldehyde (1.0 eq) in dry DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add methyl bromoacetate (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and add ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude this compound can be purified using flash column chromatography on silica gel.

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10:1 hexane:EtOAc).

Procedure:

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the solution onto a silica gel column.

-

Elute the column with the chosen solvent system.

-

Collect fractions and analyze by TLC to identify the pure product.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the complete structural elucidation of the synthesized compound.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally related compounds.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.9 | s | 1H | Aldehydic proton (-CHO) |

| ~7.9 | d | 2H | Aromatic protons (ortho to -CHO) |

| ~7.1 | d | 2H | Aromatic protons (ortho to -OCH₂) |

| ~4.7 | s | 2H | Methylene protons (-OCH₂-) |

| ~3.8 | s | 3H | Methyl protons (-OCH₃) |

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~191 | Aldehydic carbon (-CHO) |

| ~169 | Ester carbonyl carbon (-COO-) |

| ~163 | Aromatic carbon (-C-O-) |

| ~132 | Aromatic carbons (ortho to -CHO) |

| ~131 | Aromatic carbon (-C-CHO) |

| ~115 | Aromatic carbons (ortho to -OCH₂) |

| ~65 | Methylene carbon (-OCH₂-) |

| ~52 | Methyl carbon (-OCH₃) |

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~2850-2750 | C-H stretch (aldehyde) |

| ~1760 | C=O stretch (ester) |

| ~1700 | C=O stretch (aldehyde) |

| ~1600, ~1500 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ether) |

| ~1150 | C-O stretch (ester) |

Predicted Mass Spectrometry Data

| m/z | Predicted Fragment |

| 194 | [M]⁺ (Molecular ion) |

| 163 | [M - OCH₃]⁺ |

| 135 | [M - COOCH₃]⁺ |

| 121 | [C₇H₅O₂]⁺ |

| 93 | [C₆H₅O]⁺ |

Synthesis and Purification Workflow Diagram

The following diagram outlines the key steps in the synthesis and purification of this compound.

This technical guide provides a foundational understanding of the synthesis and structural characterization of this compound. Researchers can utilize this information as a starting point for their own experimental work, with the predicted data serving as a valuable reference for spectral interpretation.

References

Spectroscopic Analysis of Methyl 2-(4-formylphenoxy)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of Methyl 2-(4-formylphenoxy)acetate. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents detailed spectroscopic data for its constitutional isomer, Methyl 2-(2-formylphenoxy)acetate, as a reference. The experimental protocols described are broadly applicable for the analysis of both isomers and related aromatic esters.

Compound Information

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| Structure |

|

Spectroscopic Data Summary

¹H NMR Data of Methyl 2-(2-formylphenoxy)acetate

-

Solvent: DMSO-d₆

-

Frequency: 800 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 3.72 | s | - | -OCH₃ (ester) |

| 5.01 | s | - | -O-CH₂- (ether) |

| 7.13 | t | 7.5 | Aromatic H |

| 7.18 | d | 8.4 | Aromatic H |

| 7.64 | ddd | 8.6, 7.1, 1.8 | Aromatic H |

| 7.72 | dd | 7.7, 1.8 | Aromatic H |

| 10.44 | s | - | -CHO (aldehyde) |

¹³C NMR Data of Methyl 2-(2-formylphenoxy)acetate

-

Solvent: DMSO-d₆

-

Frequency: 75 MHz

| Chemical Shift (δ) ppm | Assignment |

| 21.4 | - |

| 65.5 | -O-C H₂- (ether) |

| 68.6 | -O-C H₃ (ester) |

| 114.0 | Aromatic CH |

| 121.5 | Aromatic CH |

| 124.7 | Aromatic C |

| 127.5 | Aromatic CH |

| 136.1 | Aromatic CH |

| 160.1 | Aromatic C-O |

| 167.8 | C =O (ester) |

| 189.0 | C HO (aldehyde) |

Infrared (IR) Spectroscopy Data

While specific experimental IR data for this compound is not available, the expected characteristic absorption bands are listed below based on its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3050-3100 | Medium | C-H stretch (aromatic) |

| ~2950-3000 | Medium | C-H stretch (methyl) |

| ~2720, ~2820 | Weak | C-H stretch (aldehyde) |

| ~1750-1760 | Strong | C=O stretch (ester) |

| ~1690-1710 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1200-1250 | Strong | C-O stretch (ester, ether) |

Mass Spectrometry (MS) Data

The predicted monoisotopic mass of this compound is 194.0579 Da. The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 194. Common fragmentation patterns would likely involve the loss of the methoxycarbonyl group (-COOCH₃) or the formyl group (-CHO).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Synthesis of this compound

A general method for the synthesis of phenoxyacetate esters involves the Williamson ether synthesis.

-

Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 2 equivalents) to the solution.

-

Addition of Ester: Add methyl bromoacetate (1.3 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture at 80°C for 4 hours with constant stirring.

-

Work-up: After cooling to room temperature, add ethyl acetate to the reaction mixture and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure and purify the crude product by flash chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or the pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule.

-

Sample Introduction: Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Data Acquisition: Acquire the mass spectrum, scanning a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Caption: Integration of Spectroscopic Data for Structure Confirmation.

Unlocking the Potential of Methyl 2-(4-formylphenoxy)acetate: A Technical Guide for Researchers

A versatile aromatic building block, Methyl 2-(4-formylphenoxy)acetate, presents a promising scaffold for innovation across medicinal chemistry, materials science, and synthetic methodology. This in-depth technical guide provides a comprehensive overview of potential research avenues, complete with detailed experimental protocols and data, to empower researchers in drug discovery and materials development.

This compound is a readily accessible bifunctional molecule featuring a reactive aldehyde and an ester group attached to a stable phenoxyacetic acid core. This unique combination of functional groups makes it an ideal starting material for the synthesis of a diverse array of derivatives with potential applications in various scientific disciplines. This guide explores key research areas where this compound can make a significant impact, offering a roadmap for future investigations.

Core Research Areas and Opportunities

The strategic placement of the formyl and acetate moieties on the phenyl ring opens up a multitude of possibilities for chemical transformations. The primary areas of research potential for this compound can be categorized as follows:

-

Medicinal Chemistry and Drug Discovery: The phenoxyacetic acid scaffold is a well-established pharmacophore present in numerous approved drugs. The aldehyde functionality of this compound serves as a convenient handle for the synthesis of a wide range of biologically active molecules.

-

Heterocyclic Synthesis: The formyl group is a versatile precursor for the construction of various heterocyclic ring systems, which are fundamental components of many pharmaceuticals and functional materials.

-

Materials Science: The bifunctional nature of this compound allows for its use as a monomer or cross-linking agent in the synthesis of novel polymers with tailored properties.

Medicinal Chemistry: A Gateway to Novel Therapeutics

The structural motif of this compound is primed for the development of novel therapeutic agents. A significant body of research already points towards the potential of its derivatives as potent enzyme inhibitors.

Acetylcholinesterase (AChE) Inhibitors for Neurodegenerative Diseases

Derivatives of this compound have shown promise as inhibitors of acetylcholinesterase (AChE), a key enzyme in the progression of Alzheimer's disease. By inhibiting AChE, these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, leading to improved cognitive function.

A notable study described a new class of acetylcholinesterase inhibitors based on methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives.[1] Certain compounds within this series were found to be more potent than the established drug galanthamine in inhibiting AChE.[1]

Table 1: Acetylcholinesterase Inhibitory Activity of Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted Acetate Derivatives

| Compound | Substitution | IC50 (µM) for AChE |

| 4b | Phenyl | More potent than galanthamine |

| 4i | 4-Chlorophenyl | More potent than galanthamine |

| Galanthamine | (Reference) | - |

Note: Specific IC50 values were not provided in the abstract, but the qualitative comparison to galanthamine highlights the potential of this compound class.

Antimicrobial and Antifungal Agents

The phenoxyacetic acid core is also a feature in some antimicrobial and antifungal agents. The aldehyde group of this compound can be readily converted into Schiff bases and other derivatives that have demonstrated significant biological activity.

For instance, Schiff bases derived from 2-formylphenoxyacetic acid have exhibited good antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[2][3] Furthermore, derivatives of related phenolic acids have shown promising antifungal activity against various pathogenic fungi.[4][5][6][7][8]

Future Research Directions:

-

Structure-Activity Relationship (SAR) Studies: Synthesize a library of derivatives by modifying the substituent on the acetamido nitrogen and the ester group to optimize AChE inhibitory activity.

-

Exploration of Other Neurological Targets: Investigate the activity of these derivatives against other relevant targets in neurodegenerative diseases, such as butyrylcholinesterase (BuChE) and beta-secretase (BACE1).

-

Broad-Spectrum Antimicrobial Screening: Synthesize and screen a diverse set of derivatives, including Schiff bases, hydrazones, and chalcones, against a panel of clinically relevant bacteria and fungi to identify lead compounds for further development.

-

Antiviral Investigations: Given that some phenoxy derivatives have shown antiviral properties, it would be worthwhile to screen new compounds for activity against a range of viruses.[1][9][10][11][12]

Heterocyclic Synthesis: Building Blocks for Complexity

The aldehyde functionality of this compound is a powerful tool for the construction of a wide variety of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and materials science.

Synthesis of Coumarins

Coumarins are a class of naturally occurring compounds with diverse biological activities. The Pechmann condensation and Knoevenagel condensation are common methods for coumarin synthesis, and the aldehyde group of this compound can be a key reactant in these transformations.[13][14][15][16][17]

Synthesis of Chalcones and Flavonoids

Chalcones, which are precursors to flavonoids, can be readily synthesized via the Claisen-Schmidt condensation of an appropriate acetophenone with an aromatic aldehyde.[18][19][20][21][22] this compound can serve as the aldehyde component in this reaction, leading to the formation of chalcones with a phenoxyacetate moiety. These chalcones can then be cyclized to produce flavonoids.

Synthesis of Other Heterocycles

The versatile aldehyde group can also participate in reactions to form other important heterocyclic systems, such as β-lactams, through reactions with ketenes generated in situ.[23]

Future Research Directions:

-

Library Synthesis of Novel Heterocycles: Utilize combinatorial chemistry approaches to synthesize a diverse library of coumarins, chalcones, flavonoids, and other heterocycles derived from this compound.

-

Biological Evaluation of Synthesized Heterocycles: Screen the synthesized heterocyclic compounds for a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.

-

Development of Novel Synthetic Methodologies: Explore new and efficient catalytic methods for the synthesis of heterocycles using this compound as a starting material.

Materials Science: Monomers for Advanced Polymers

The bifunctional nature of this compound makes it an attractive candidate for the development of novel polymers. The aldehyde and ester functionalities can both participate in polymerization reactions, leading to the formation of polyesters, polyacetals, and other polymeric structures.

A related compound, 2-methoxy-4-vinylphenol, has been used as a biobased monomer precursor for thermoplastics and thermoset polymers.[9][24] This suggests that with appropriate modification, such as reduction of the aldehyde to an alcohol or its conversion to a vinyl group, this compound could be a valuable monomer for creating new polymeric materials.

Future Research Directions:

-

Synthesis of Novel Polyesters: Utilize the ester functionality for polycondensation reactions with diols to create novel polyesters. The aldehyde group could be protected during polymerization and then deprotected to allow for post-polymerization modification.

-

Development of Photosensitive Polymers: The formyl group can be used to introduce photosensitive moieties into a polymer backbone, leading to the development of photoresists or other light-responsive materials.

-

Creation of Cross-linked Materials: The bifunctionality of the molecule can be exploited to create cross-linked polymer networks with enhanced thermal and mechanical properties.

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the Williamson ether synthesis.

Materials:

-

4-Hydroxybenzaldehyde

-

Methyl bromoacetate

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-hydroxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add methyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

General Procedure for Knoevenagel Condensation

The Knoevenagel condensation is a versatile reaction for C-C bond formation.[25][26][27]

Materials:

-

This compound

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

-

Catalyst (e.g., piperidine, basic ionic liquid)

-

Solvent (e.g., ethanol, water)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.0-1.2 eq) in the chosen solvent.

-

Add a catalytic amount of the base (e.g., a few drops of piperidine).

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, the product may precipitate directly from the reaction mixture. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Materials:

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (pH 8.0)

-

Acetylcholinesterase (AChE) enzyme solution

-

Test compound (derivatives of this compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of ATCI, DTNB, and AChE in Tris-HCl buffer.

-

In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE enzyme solution to each well and incubate for 15 minutes at 37 °C.

-

Initiate the reaction by adding the ATCI solution.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

The rate of reaction is proportional to the increase in absorbance.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizations

Synthesis of Acetylcholinesterase Inhibitors

Caption: Synthetic pathway to potential acetylcholinesterase inhibitors.

General Workflow for Heterocycle Synthesis

Caption: Workflow for the synthesis of various heterocyclic compounds.

Potential Polymerization Pathways

Caption: Logical flow for the development of advanced polymer materials.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization and Antibacterial Activity of Azomethine Derivatives Derived from 2-Formylphenoxyacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Methylxanthine inhibit fungal chitinases and exhibit antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antiviral Activity of a Series of 2'- C-Methyl-4'-thionucleoside Monophosphate Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Diazadispiroalkane Derivatives Are New Viral Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SARS-CoV-2 Mpro inhibitors with antiviral activity in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Coumarin synthesis [organic-chemistry.org]

- 14. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Studies on the synthesis of 4-methyl-coumarin derivatives [journal11.magtechjournal.com]

- 18. chemrevlett.com [chemrevlett.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. jetir.org [jetir.org]

- 22. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Solubility Profile of Methyl 2-(4-formylphenoxy)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility of methyl 2-(4-formylphenoxy)acetate in common laboratory solvents. In the absence of publicly available quantitative solubility data, this document offers a qualitative solubility assessment based on the physicochemical properties of the compound and its structural analogs. Furthermore, a detailed experimental protocol for the gravimetric determination of solubility is provided to enable researchers to ascertain precise quantitative data. This guide is intended to be a valuable resource for scientists and professionals engaged in research and development, particularly in the pharmaceutical and chemical synthesis sectors, where understanding solubility is paramount for process development, formulation, and analytical method design.

Introduction

This compound is an organic compound of interest in various fields of chemical synthesis, including as an intermediate in the preparation of more complex molecules and active pharmaceutical ingredients. A thorough understanding of its solubility in a range of common laboratory solvents is crucial for its effective use in reaction chemistry, purification processes such as crystallization, and in the development of analytical techniques like chromatography.

This document serves as a technical resource, compiling available information to provide a qualitative assessment of the solubility of this compound. It also furnishes a comprehensive, step-by-step experimental protocol that researchers can employ to determine the quantitative solubility of this compound in solvents of interest.

Predicted Solubility of this compound

The following table summarizes the predicted solubility of this compound in a selection of common laboratory solvents. This assessment is based on the solubility of structurally related aromatic esters and aldehydes. It is important to note that these are predictions and should be confirmed by experimental determination.

| Solvent Class | Solvent Name | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity of DMSO is expected to effectively solvate the polar groups of the solute. |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a highly polar solvent capable of dissolving a wide range of organic compounds. | |

| Acetonitrile (MeCN) | Soluble | A common solvent in organic synthesis and chromatography, its polarity should be sufficient to dissolve the compound. | |

| Acetone | Soluble | A moderately polar ketone that is a good solvent for many organic compounds. | |

| Polar Protic | Methanol (MeOH) | Moderately Soluble | The hydroxyl group of methanol can hydrogen bond with the carbonyl oxygens of the solute, but the nonpolar aromatic ring may limit high solubility. |

| Ethanol (EtOH) | Moderately Soluble | Similar to methanol, but slightly less polar, which may slightly decrease solubility. | |

| Water (H₂O) | Insoluble | The presence of the large nonpolar aromatic ring and the ester group makes the molecule largely hydrophobic. | |

| Nonpolar | Toluene | Sparingly Soluble | The aromatic nature of toluene will interact favorably with the benzene ring of the solute, but the polar groups will limit solubility. |

| Hexane | Insoluble | As a nonpolar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar functional groups of the compound. | |

| Dichloromethane (DCM) | Soluble | A versatile solvent of intermediate polarity, it is expected to be a good solvent for this compound. | |

| Ethyl Acetate (EtOAc) | Soluble | The ester functionality and moderate polarity of ethyl acetate make it a likely good solvent. |

Experimental Protocol for Solubility Determination

To obtain precise and accurate solubility data, a well-defined experimental protocol is essential. The following section details the gravimetric method, a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent.[1][2][3]

Principle of the Gravimetric Method

The gravimetric method involves preparing a saturated solution of the solute in the solvent of interest at a constant temperature.[2] A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solid solute is determined.[2][3] From these measurements, the solubility can be calculated and expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Pre-weighed evaporation dishes (e.g., aluminum pans or glass petri dishes)

-

Drying oven

-

Desiccator

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. An excess is necessary to ensure that the solution becomes saturated and some solid remains undissolved.

-

Add a known volume (e.g., 10 mL) of the chosen solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed in the thermostatic bath for at least one hour to allow the excess solid to settle.

-

Carefully draw a sample of the supernatant (the clear saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean, dry, pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Record the mass of the evaporation dish containing the filtered saturated solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (a preliminary thermogravimetric analysis can determine the optimal temperature). Ensure the oven is in a well-ventilated area or fume hood.

-

Once the solvent has completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried solute.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Data Analysis and Calculation:

-

Calculate the mass of the saturated solution transferred to the evaporation dish.

-

Calculate the mass of the dissolved solute (the final constant mass of the dish minus the initial mass of the empty dish).

-

Calculate the mass of the solvent in the sample.

-

Express the solubility in the desired units, for example:

-

g/100 g solvent: (mass of solute / mass of solvent) x 100

-

g/100 mL solvent: (mass of solute / volume of solvent) x 100 (requires knowledge of solvent density at the experimental temperature)

-

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Conclusion

While quantitative solubility data for this compound remains to be published, this technical guide provides a robust framework for researchers and professionals working with this compound. The qualitative solubility predictions offer a starting point for solvent selection, and the detailed experimental protocol for the gravimetric method empowers researchers to generate the precise, quantitative data required for their specific applications. The systematic approach outlined herein will facilitate the efficient and accurate characterization of the solubility of this compound, thereby supporting its application in chemical synthesis and pharmaceutical development.

References

Stability and Storage of Methyl 2-(4-formylphenoxy)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-(4-formylphenoxy)acetate (CAS No. 73620-18-5). Due to the limited availability of specific stability data for this compound in peer-reviewed literature, this guide synthesizes information based on the chemical properties of its core functional groups: a methyl ester and an aromatic aldehyde. The primary degradation pathways, including hydrolysis of the ester and oxidation of the aldehyde, are discussed. Recommendations for optimal storage to ensure the long-term integrity of the compound are provided, supported by data from analogous chemical structures. This document also outlines a representative experimental protocol for conducting stability studies to generate specific data for this molecule.

Introduction

This compound is a bifunctional organic molecule incorporating both a methyl ester and a benzaldehyde derivative. Such molecules are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and other bioactive compounds. The inherent reactivity of the aldehyde and ester functionalities necessitates a thorough understanding of the compound's chemical stability to ensure its quality and reliability in research and development settings. This guide addresses the critical aspects of stability and storage to maintain the purity and integrity of this compound.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 73620-18-5

-

Molecular Formula: C₁₀H₁₀O₄

-

Molecular Weight: 194.18 g/mol

-

Appearance: Solid[1]

The stability of this compound is primarily dictated by the reactivity of its two key functional groups: the methyl ester and the aromatic aldehyde.

Potential Degradation Pathways

The principal degradation routes for this compound can be inferred from the known chemistry of its constituent functional groups. These pathways are summarized in the table below.

Table 1: Summary of Potential Degradation Pathways

| Functional Group | Degradation Pathway | Triggering Conditions | Potential Degradation Product(s) |

| Methyl Ester | Hydrolysis | Presence of water, accelerated by acid or base, high temperature.[2] | 2-(4-formylphenoxy)acetic acid and Methanol |

| Aromatic Aldehyde | Oxidation (Autoxidation) | Exposure to air (oxygen), accelerated by light and heat.[3][4] | Methyl 2-(4-carboxyphenoxy)acetate |

| Aromatic Aldehyde | Cannizzaro Reaction | Strong basic conditions (disproportionation). | Methyl 2-(4-(hydroxymethyl)phenoxy)acetate and Methyl 2-(4-carboxyphenoxy)acetate |

The following diagram illustrates the key factors that can influence the stability of this compound.

Caption: Key factors affecting the stability of this compound.

Recommended Storage and Handling

To minimize degradation and ensure the long-term stability of this compound, the following storage and handling conditions are recommended. These are based on general best practices for storing chemically sensitive methyl esters and aromatic aldehydes.[5][6][7][8][9]

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated). | Reduces the rate of both hydrolysis and oxidation. Prevents potential thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to oxygen, thereby preventing oxidation of the aldehyde group. |

| Light | Store in an amber or opaque container. Protect from light. | Light can catalyze the autoxidation of aldehydes.[9] |

| Moisture | Store in a tightly sealed container in a dry place or desiccator. | Prevents hydrolysis of the methyl ester group. |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[10] | These materials can rapidly accelerate the degradation of the compound. |

| Handling | Handle in a well-ventilated area.[11] Avoid creating dust. Use appropriate personal protective equipment (PPE). | Standard laboratory safety practice. |

Experimental Protocol for Stability Testing

To obtain definitive stability data for this compound, a formal stability study is required. The following protocol outlines a general approach for such a study.

Objective

To evaluate the stability of this compound under various stress conditions (temperature, humidity, light) and to identify and quantify any major degradation products.

Materials and Equipment

-

This compound (high purity reference standard)

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers of various pH values (e.g., pH 4, 7, 9)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Mass Spectrometer (MS) for degradation product identification

-

Forced degradation chambers (temperature/humidity controlled)

-

Photostability chamber

Experimental Workflow

The following diagram outlines a typical workflow for a chemical stability study.

References

- 1. CAS 73620-18-5: metil (4-formilfenoxi)acetato | CymitQuimica [cymitquimica.com]

- 2. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. digitalcommons.misericordia.edu [digitalcommons.misericordia.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. agronomy.emu.ee [agronomy.emu.ee]

- 7. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]

- 8. regi.com [regi.com]

- 9. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]

- 10. Methyl phenoxyacetate(2065-23-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. agp.com [agp.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 2-(4-formylphenoxy)acetate

Abstract

This document provides a detailed protocol for the synthesis of Methyl 2-(4-formylphenoxy)acetate, a valuable intermediate in pharmaceutical and organic synthesis. The synthesis is achieved via a Williamson ether synthesis reaction between 4-hydroxybenzaldehyde and methyl bromoacetate. This method is efficient, with an expected high yield. This application note includes a comprehensive experimental protocol, characterization data, and a graphical representation of the workflow.

Introduction

This compound is a bifunctional organic molecule containing both an aldehyde and an ester functional group. This substitution pattern makes it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients and materials for organic electronics. The protocol described herein is an adaptation of the well-established Williamson ether synthesis, which provides a reliable and scalable method for the preparation of this compound.

Experimental Protocol

Materials and Equipment

Reagents:

-

4-Hydroxybenzaldehyde

-

Methyl bromoacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-